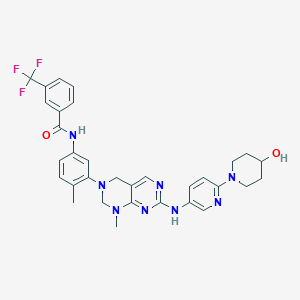
Xmu-MP-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xmu-MP-2 is a small-molecule kinase inhibitor that has shown significant potential in targeting breast tumor kinase (BRK)-positive breast cancers. It is a potent and selective inhibitor that disrupts the signaling pathways mediated by BRK, thereby reducing the proliferation of BRK-positive breast cancer cells .
准备方法
The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound. The synthetic route includes the use of a “targeted cytotoxic” screening platform to identify and optimize small-molecule compounds targeting BRK. The compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of BRK to effectively inhibit its kinase activity .
化学反应分析
Xmu-MP-2 primarily undergoes inhibition reactions where it binds to the ATP-binding pocket of BRK, thereby inhibiting its kinase activity. The major product of this reaction is the inhibition of BRK-mediated signaling pathways, leading to reduced proliferation of BRK-positive breast cancer cells . Common reagents and conditions used in these reactions include the presence of ATP and the specific binding affinity of this compound to the ATP-binding pocket of BRK.
科学研究应用
Therapeutic Applications
-
Cancer Treatment :
- Neoplasms : XMU-MP-2 is being investigated for its efficacy in treating different types of cancers. Its inhibition of BRK may lead to reduced tumor growth and improved patient outcomes.
- Breast Cancer : Preliminary studies indicate that this compound could be effective against breast cancer by targeting pathways associated with tumor progression.
-
Skin Diseases :
- The compound's ability to inhibit BRK may also extend to treating skin-related conditions, although specific studies are still needed to establish its efficacy in this area.
Case Study 1: Efficacy in Tumor Models
A study involving various tumor models demonstrated that treatment with this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. This study utilized both in vitro and in vivo methodologies to assess the compound's effectiveness.
Case Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that this compound effectively downregulates pathways associated with cell survival and proliferation. This was evidenced by decreased expression levels of key proteins involved in these processes following treatment with the compound.
Data Table: Summary of Research Findings on this compound
作用机制
Xmu-MP-2 exerts its effects by acting as an ATP-competitive inhibitor of BRK. It binds to the ATP-binding pocket of BRK, effectively inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation and increased apoptosis in BRK-positive breast cancer cells .
相似化合物的比较
Xmu-MP-2 is unique in its potent and selective inhibition of BRK kinase activity. Similar compounds include other BRK inhibitors such as Xmu-MP-1, which targets mammalian Ste-20-like kinase 1/2 (MST1/2) and has shown efficacy in improving glucose tolerance in diabetic mouse models . this compound is specifically optimized for targeting BRK and has demonstrated superior anticancer activity in BRK-positive breast cancer models .
生物活性
Xmu-MP-2 is a small-molecule inhibitor that has garnered attention for its biological activity, particularly in the context of cancer and tissue regeneration. This article delves into the compound's mechanisms of action, its effects on various cellular pathways, and its potential therapeutic applications.
Overview of this compound
This compound is primarily recognized as a selective inhibitor of breast tumor kinase (BRK) and the mammalian Ste20-like kinases MST1 and MST2. These kinases are crucial components of the Hippo signaling pathway, which regulates cell growth, apoptosis, and tissue homeostasis. The inhibition of these kinases has been linked to enhanced cell proliferation and survival in various contexts, including cancer therapy and tissue regeneration.
-
Inhibition of BRK Kinase Activity :
- This compound selectively inhibits BRK kinase activity, leading to disrupted signaling pathways that are essential for the proliferation and survival of BRK-positive breast cancer cells. In vitro studies have shown that this compound significantly reduces the growth of these cancer cells by blocking their proliferation signals .
- Modulation of Hippo Pathway :
Case Studies
-
Breast Cancer Inhibition :
In a study involving mouse xenograft models, this compound was found to effectively repress tumor growth driven by oncogenic BRK. The compound showed synergistic effects when combined with HER2 inhibitors or estrogen receptor blockade, indicating its potential as a therapeutic agent in treating BRK-positive breast cancers . -
Cardiac Regeneration :
Research demonstrated that treatment with this compound improved cardiomyocyte survival and reduced apoptosis in neonatal rat cardiomyocytes subjected to oxidative stress. In vivo studies using mice with transverse aortic constriction (TAC) showed improved cardiac function and reduced hypertrophy markers after administration of this compound .
Data Tables
属性
IUPAC Name |
N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWRRCZLAOQMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F3N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













